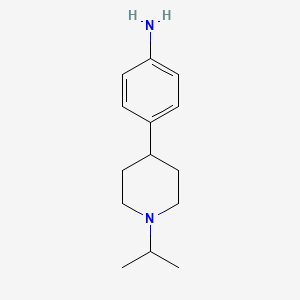
4-(1-Isopropylpiperidin-4-yl)aniline
Übersicht
Beschreibung
“4-(1-Isopropylpiperidin-4-yl)aniline” is an organic compound with the molecular formula C14H22N2 and a molecular weight of 218.34 . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H22N2/c1-11(2)16-9-7-13(8-10-16)12-3-5-14(15)6-4-12/h3-6,11,13H,7-10,15H2,1-2H3 . This indicates that the compound contains a piperidine ring with an isopropyl group at the 1-position and an aniline group at the 4-position.Wissenschaftliche Forschungsanwendungen
Comparative Study of Spectroelectrochemical and Biosensor Application
A study by Ayranci et al. (2015) investigated the spectroelectrochemical and biosensor applications of isomeric thienylpyrrole derivatives, which are related to the chemical structure of 4-(1-Isopropylpiperidin-4-yl)aniline. This research focused on the electrochemical properties and biosensing capabilities of these compounds.
Photoisomerization and Photodissociation Research
Tseng et al. (2004) conducted a study on the photoisomerization and photodissociation of aniline and 4-methylpyridine, providing insights relevant to the behavior of this compound under similar conditions. This research helps understand the molecular dynamics under photon excitation (Tseng et al., 2004).
Luminescent Tetradentate Bis-Cyclometalated Platinum Complexes
Research by Vezzu et al. (2010) on luminescent tetradentate bis-cyclometalated platinum complexes, involving derivatives similar to this compound, explored their structure, photophysics, and electroluminescence applications. This study provides a basis for understanding the potential electroluminescent properties of this compound (Vezzu et al., 2010).
Electrochemical Synthesis and Application in Solar Cells
Shahhosseini et al. (2016) reported on the electrochemical synthesis of a novel polymer based on an aniline derivative, highlighting its application in dye-sensitized solar cells. This research underlines the potential of this compound in solar cell applications (Shahhosseini et al., 2016).
Palladium-Catalyzed Amination
Petrushkina et al. (2005) explored the palladium-catalyzed amination of isoprene with aniline, a process potentially relevant to the synthesis and modification of this compound. This study contributes to the understanding of chemical reactions involving aniline derivatives (Petrushkina et al., 2005).
Zukünftige Richtungen
Piperidines, including “4-(1-Isopropylpiperidin-4-yl)aniline”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential biological activities of “this compound” and similar compounds.
Eigenschaften
IUPAC Name |
4-(1-propan-2-ylpiperidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11(2)16-9-7-13(8-10-16)12-3-5-14(15)6-4-12/h3-6,11,13H,7-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKUPVJBDAYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


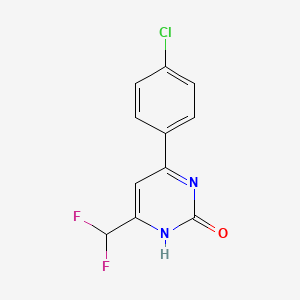
![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)

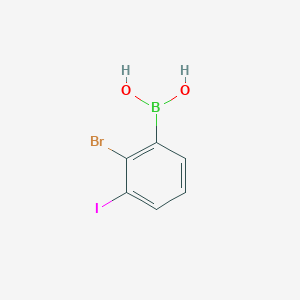

![Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1466060.png)
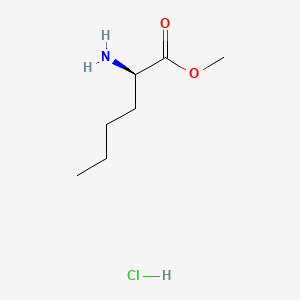
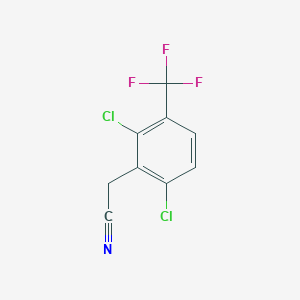
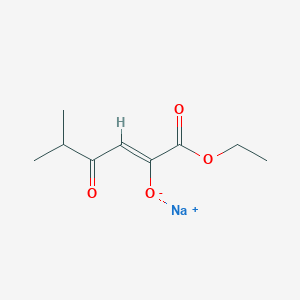

![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)
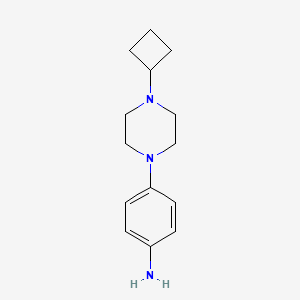
![4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1466069.png)
